Allyl (1-ethyl-4-oxocyclohexyl)carbamate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
prop-2-enyl N-(1-ethyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-3-9-16-11(15)13-12(4-2)7-5-10(14)6-8-12/h3H,1,4-9H2,2H3,(H,13,15) |
InChI Key |
ONOXCNVLEBZSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)CC1)NC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (1-ethyl-4-oxocyclohexyl)carbamate typically involves the reaction of 1-ethyl-4-oxocyclohexanone with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Allyl (1-ethyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various allyl-substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Allyl (1-ethyl-4-oxocyclohexyl)carbamate has shown potential as a therapeutic agent, particularly in the treatment of bacterial infections. Its derivatives have been explored for their antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to function as a precursor for the formation of reactive intermediates makes it valuable in medicinal chemistry.
Case Study: Antimicrobial Efficacy
A study investigated the effectiveness of carbamate derivatives, including this compound, against resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against strains resistant to common antibiotics such as cephalosporins and quinolones. The compound was effective in inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus .
| Pathogen | Resistance Type | Efficacy of Allyl Carbamate |
|---|---|---|
| E. coli | Cephalosporin resistant | High |
| Staphylococcus aureus | Quinolone resistant | Moderate |
| Klebsiella pneumoniae | Multi-drug resistant | High |
Material Science Applications
Beyond its pharmaceutical uses, this compound has applications in material science, particularly as a protective agent for organic materials. Its stability and effectiveness against microbial degradation make it suitable for preserving polymers, paints, and other organic materials.
Case Study: Material Preservation
Research demonstrated that formulations containing this compound significantly enhanced the durability of polymer coatings against microbial attack. The compound was incorporated into paint formulations, resulting in coatings that exhibited improved resistance to fungal growth and degradation over time .
| Material Type | Preservation Method | Effectiveness |
|---|---|---|
| Polymer Coatings | Carbamate Inclusion | Enhanced durability |
| Wood Treatments | Surface Application | Reduced fungal degradation |
Mechanistic Insights
The mechanistic pathways through which this compound exerts its effects are also a focus of research. Studies suggest that the compound may interact with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
Mechanism of Action
The mechanism of action of allyl (1-ethyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Allyl carbamate: A simpler compound with similar functional groups but lacking the cyclohexyl ring.
Ethyl carbamate: Contains an ethyl group and a carbamate group but lacks the allyl and cyclohexyl components.
Cyclohexyl carbamate: Features a cyclohexyl ring and a carbamate group but lacks the allyl and ethyl groups.
Uniqueness
Allyl (1-ethyl-4-oxocyclohexyl)carbamate is unique due to its combination of an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Allyl (1-ethyl-4-oxocyclohexyl)carbamate is a chemical compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound features a carbamate functional group, which consists of a carbonyl (C=O) linked to a nitrogen atom (N). The molecular formula is with a molecular weight of approximately 225.29 g/mol. The presence of the allyl group enhances its reactivity, making it a valuable candidate for further research in organic synthesis and pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is similar to other carbamate compounds known for their effects on enzymatic functions.
Insecticidal Activity
This compound's structural similarity to known insecticides positions it as a candidate for agricultural applications. Carbamates are often explored for their use as pesticides due to their neurotoxic effects on insects. This compound may inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synapses, which can cause paralysis and death in target insect species.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have been extensively investigated:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate | Antimicrobial | Inhibition of metabolic pathways |
| Ethyl 4-oxocyclohexanecarboxylate | Insecticidal | AChE inhibition leading to neurotoxicity |
| Allyl (4-oxocyclohexyl)carbamate | Antifungal | Disruption of cell membrane integrity |
These findings suggest that this compound may possess similar biological activities, warranting further investigation into its efficacy and safety profiles.
Synthesis and Applications
This compound can be synthesized through various methods, including nucleophilic substitution reactions involving allylic alcohols and carbamates. Its versatility in synthetic chemistry makes it a valuable building block for developing more complex molecules with potential therapeutic applications.
In the agricultural sector, the compound's potential as an insecticide could lead to the development of safer pest control methods that minimize environmental impact compared to traditional chemical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
